3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE

Vue d'ensemble

Description

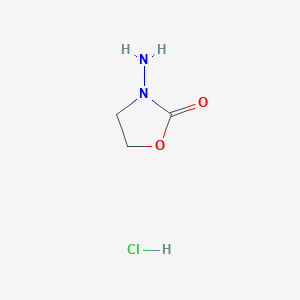

3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE: is a chemical compound with the molecular formula C3H6N2O2·HCl It is a derivative of oxazolidinone, a class of compounds known for their antibacterial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE typically involves the reaction of 2-hydrazinoethanol with diethyl carbonate in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization . The general reaction scheme is as follows:

[ \text{2-Hydrazinoethanol} + \text{Diethyl carbonate} \xrightarrow{\text{NaOMe, reflux}} \text{3-Aminooxazolidin-2-one} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound. Additionally, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid, followed by crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

3-Amino-2-oxazolidinone has been studied for its pharmacological properties, particularly its role as a metabolite of furazolidone, an antimicrobial agent. Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : As a metabolite of furazolidone, 3-amino-2-oxazolidinone retains some antimicrobial properties, making it relevant in studies involving drug resistance and microbial infections .

- Toxicological Concerns : Studies have shown that 3-amino-2-oxazolidinone can cause hepatotoxicity and other adverse effects in laboratory animals. For instance, it has been linked to decreased body weight gain and anemia at low doses in rats . This raises concerns regarding its safety in food products derived from treated animals.

Environmental Monitoring

The detection of 3-amino-2-oxazolidinone in environmental samples is crucial for assessing the impact of veterinary drugs on ecosystems:

- Residue Detection : Research has demonstrated that residues of 3-amino-2-oxazolidinone can persist in aquatic environments following the use of furazolidone in aquaculture. For example, studies on shrimp showed that residues were detectable even after extended decontamination periods .

- Impact on Aquatic Life : The presence of this compound in water bodies raises concerns about its potential effects on aquatic organisms and food safety.

Analytical Chemistry

In analytical chemistry, 3-amino-2-oxazolidinone serves as an important standard for various analytical methods:

- Standard Reference Material : It is utilized as a reference standard in the development of analytical methods for detecting furazolidone metabolites in food products. This is essential for ensuring compliance with safety regulations regarding veterinary drug residues .

- Method Development : The compound is involved in the development of sensitive detection methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), which are critical for monitoring drug residues in food and environmental samples .

Case Studies

Several case studies highlight the applications and implications of 3-amino-2-oxazolidinone:

Mécanisme D'action

The mechanism of action of 3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The compound binds to the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This unique mechanism makes it effective against a wide range of bacterial strains, including those resistant to other antibiotics .

Comparaison Avec Des Composés Similaires

Similar Compounds

Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.

Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced side effects compared to linezolid.

Contezolid: A newer oxazolidinone compound under clinical investigation for its antibacterial properties.

Uniqueness

Its amino group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry and pharmaceutical development .

Activité Biologique

3-Amino-2-oxazolidinone hydrochloride (AOZ) is a significant compound primarily recognized as a metabolite of the antibiotic furazolidone. This article explores its biological activities, including antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆N₂O₂ |

| Molecular Weight | 102.092 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Melting Point | 65-67 °C |

| Boiling Point | 167.2 °C at 760 mmHg |

| Flash Point | 54.9 °C |

Antimicrobial Activity

3-Amino-2-oxazolidinone exhibits notable antimicrobial properties, particularly against resistant bacterial strains. A study conducted on a series of oxazolidinone compounds demonstrated that specific derivatives of AOZ could effectively inhibit quorum sensing in Pseudomonas aeruginosa, a common pathogen associated with biofilm formation and antibiotic resistance.

Case Study: Inhibition of Quorum Sensing

In vitro assays utilizing Chromobacterium violaceum CV026 as a reporter strain showed that several synthesized AOZ derivatives inhibited biofilm formation and virulence factors in P. aeruginosa. The compound YXL-13 exhibited an IC₅₀ value of 3.686 μM, significantly reducing biofilm formation from 42.98% to 17.67% and enhancing the efficacy of meropenem against biofilm-associated infections .

The mechanism by which AOZ exerts its antimicrobial effects involves the disruption of bacterial signaling pathways related to virulence and biofilm production. Specifically, it targets the transcriptional regulatory protein CviR, crucial for quorum sensing in P. aeruginosa. This inhibition leads to reduced expression of virulence factors such as pyocyanin and elastase, ultimately impairing the bacterium's ability to form biofilms .

Toxicity and Safety Profile

Research has also examined the toxicity of AOZ derivatives towards mammalian cells. In preliminary studies, compounds were shown to have low toxicity profiles, making them suitable candidates for further development as therapeutic agents . For instance, in vivo studies using Caenorhabditis elegans infected with P. aeruginosa demonstrated that treatment with YXL-13 significantly prolonged lifespan compared to untreated controls, indicating a favorable safety profile .

Comparative Biological Activity

A comparative analysis of various oxazolidinone derivatives reveals that while some exhibit potent antimicrobial activity against specific pathogens, others may lack efficacy or present higher toxicity.

| Compound | Target Pathogen | IC₅₀ (μM) | Toxicity Level |

|---|---|---|---|

| YXL-13 | Pseudomonas aeruginosa | 3.686 | Low |

| Compound A | E. coli | 64 | Moderate |

| Compound B | N. meningitidis | 16 | High |

Propriétés

IUPAC Name |

3-amino-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2.ClH/c4-5-1-2-7-3(5)6;/h1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPARMKLAMASCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481412 | |

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5567-67-9 | |

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.